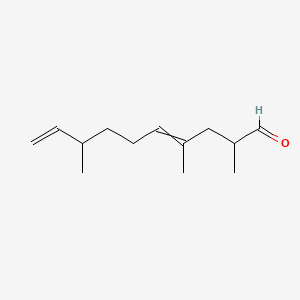

(4E)-2,4,8-trimethyldeca-4,9-dienal

Descripción

4,9-Decadienal, 2,4,8-trimethyl- (molecular formula: C₁₃H₂₂O; tentative molecular weight: ~194.29 g/mol) is a branched-chain aldehyde featuring a 10-carbon backbone (decadienal) with conjugated double bonds at positions 4 and 9 and methyl substituents at positions 2, 4, and 8.

Propiedades

Número CAS |

72928-00-8 |

|---|---|

Fórmula molecular |

C13H22O |

Peso molecular |

194.31 g/mol |

Nombre IUPAC |

(4E)-2,4,8-trimethyldeca-4,9-dienal |

InChI |

InChI=1S/C13H22O/c1-5-11(2)7-6-8-12(3)9-13(4)10-14/h5,8,10-11,13H,1,6-7,9H2,2-4H3/b12-8+ |

Clave InChI |

ZFSXPBRJVFBKHU-XYOKQWHBSA-N |

SMILES isomérico |

CC(CC/C=C(\C)/CC(C)C=O)C=C |

SMILES canónico |

CC(CCC=C(C)CC(C)C=O)C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Decadienal, 2,4,8-trimethyl- typically involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4,9-Decadienal, 2,4,8-trimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions: 4,9-Decadienal, 2,4,8-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4,9-Decadienal, 2,4,8-trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in biological processes and its effects on cellular functions.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of flavors, fragrances, and other consumer products.

Mecanismo De Acción

The mechanism of action of 4,9-Decadienal, 2,4,8-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may interact with proteins involved in oxidative stress responses, influencing their activity and stability .

Comparación Con Compuestos Similares

2,5,9-Trimethyl-4,9-Decadienal (CAS 32803-39-7)

- Molecular Formula : C₁₃H₂₂O

- Molecular Weight : 194.29 g/mol

- Structural Features : Double bonds at positions 4 and 9, with methyl groups at positions 2, 5, and 9.

- Analytical Data : Predicted collision cross-section (CCS) values via mass spectrometry include 150.7 Ų for [M+H]+ adducts, suggesting moderate polarity .

Comparison :

- Unlike 2,4,8-trimethyl-4,9-decadienal, this isomer has methyl groups at positions 5 and 9 instead of 4 and 8.

5,9-Dimethyl-4,8-Decadienal (CAS 18445-88-0)

- Molecular Formula : C₁₂H₂₀O

- Molecular Weight : 180.29 g/mol

- Structural Features : Double bonds at positions 4 and 8, with methyl groups at positions 5 and 9.

- Applications : Used in fragrance formulations and detected in GC-MS analyses of natural products, such as rose oil .

- Stereochemistry : Exists in the (4E)-configuration, influencing its odor profile and reactivity .

Comparison :

- Shorter carbon chain (C₁₂ vs. C₁₃) and fewer methyl groups. The (4E,8-diene) system may confer distinct volatility compared to the 4,9-diene system in the target compound.

4,7-Tridecadienal, (4E,7E)- (CAS 1365566-75-1)

Comparison :

3,5,9-Trimethyl-2,4,8-Decatrienol

Comparison :

- Functional group difference (alcohol vs. aldehyde) significantly alters chemical reactivity and applications. The trienol structure is more polar, affecting solubility and chromatographic retention .

Key Research Findings

- Analytical Differentiation : GC-MS and LC-ESI-MS/MS are critical for distinguishing between isomers based on retention times, CCS values, and fragmentation patterns .

- Regulatory Variance : Substitution patterns (e.g., 2,4,8- vs. 2,5,9-trimethyl) influence regulatory outcomes, as seen in CEPA assessments .

- Functional Group Impact: Aldehydes like 4,9-decadienals exhibit higher reactivity compared to alcohols (e.g., decatrienols), affecting stability in formulation chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.